molecular formula C22H22N2O2 B165996 N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol CAS No. 132033-96-6

N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol

Cat. No. B165996
M. Wt: 346.4 g/mol
InChI Key: QMRMUNWFODMEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol, also known as DPH, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism Of Action

N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This results in an increase in GABAergic neurotransmission, leading to the anxiolytic and antidepressant-like effects observed in animal models.

Biochemical And Physiological Effects

N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol has been shown to have a low toxicity profile and does not appear to have any significant side effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol in lab experiments is its low toxicity profile and lack of significant side effects. However, one limitation is that it has only been studied in animal models and its effects in humans are not well understood.

Future Directions

For the use of N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol include further studies on its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, more research is needed to understand the effects of N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol in humans and to determine its safety and efficacy as a potential treatment for various neurological disorders. Finally, the development of more potent and selective positive allosteric modulators of the GABA-A receptor could lead to the development of new and improved treatments for a variety of neurological disorders.

Synthesis Methods

The synthesis of N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol involves a multi-step process that includes the reaction of 4-phenyl-1-butanone with hydroxylamine hydrochloride to form 4-phenyl-3-buten-2-one oxime. This intermediate is then reacted with 4-phenyl-3-buten-2-one in the presence of sodium methoxide to form N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol.

Scientific Research Applications

N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models. N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol has also been studied for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

132033-96-6

Product Name

N-4,4-Diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

5-(4,4-diphenylbut-3-enyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-3-one

InChI

InChI=1S/C22H22N2O2/c25-22-20-16-24(15-13-21(20)26-23-22)14-7-12-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,23,25)

InChI Key

QMRMUNWFODMEOB-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

132033-96-6

synonyms

N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol
N-DPB-THPO

Origin of Product

United States

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